

A Technical Review of 2-Mercapto-4,5,6-trimethylnicotinonitrile and Related Compounds

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Compound of Interest

Compound Name: 2-Mercapto-4,5,6-trimethylnicotinonitrile

Cat. No.: B188380

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Disclaimer: Scientific literature providing in-depth experimental data, such as detailed synthesis protocols, quantitative biological activity, and specific mechanisms of action for **2-Mercapto-4,5,6-trimethylnicotinonitrile**, is limited. This document summarizes the available information on the target compound and provides a broader technical overview based on structurally related nicotinonitrile and mercapto-heterocyclic derivatives to infer potential properties and research directions.

Introduction to 2-Mercapto-4,5,6-trimethylnicotinonitrile

2-Mercapto-4,5,6-trimethylnicotinonitrile is a substituted pyridine derivative containing both a mercapto (-SH) and a nitrile (-C≡N) functional group.^[1] These functional groups impart a high degree of chemical reactivity, making the compound a potential building block in organic synthesis or a ligand in coordination chemistry.^[1] The trimethyl-substituted pyridine core suggests a hydrophobic character which can influence its solubility and interactions with biological targets.^[1]

Table 1: Chemical and Physical Properties of **2-Mercapto-4,5,6-trimethylnicotinonitrile**

Property	Value	Source
CAS Number	128917-84-0	[1][2]
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1]
Molecular Weight	178.25 g/mol	[1]
Synonyms	2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile; 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile	[1]
Appearance	Yellow solid	[1]

Synthesis Strategies for Substituted Nicotinonitriles

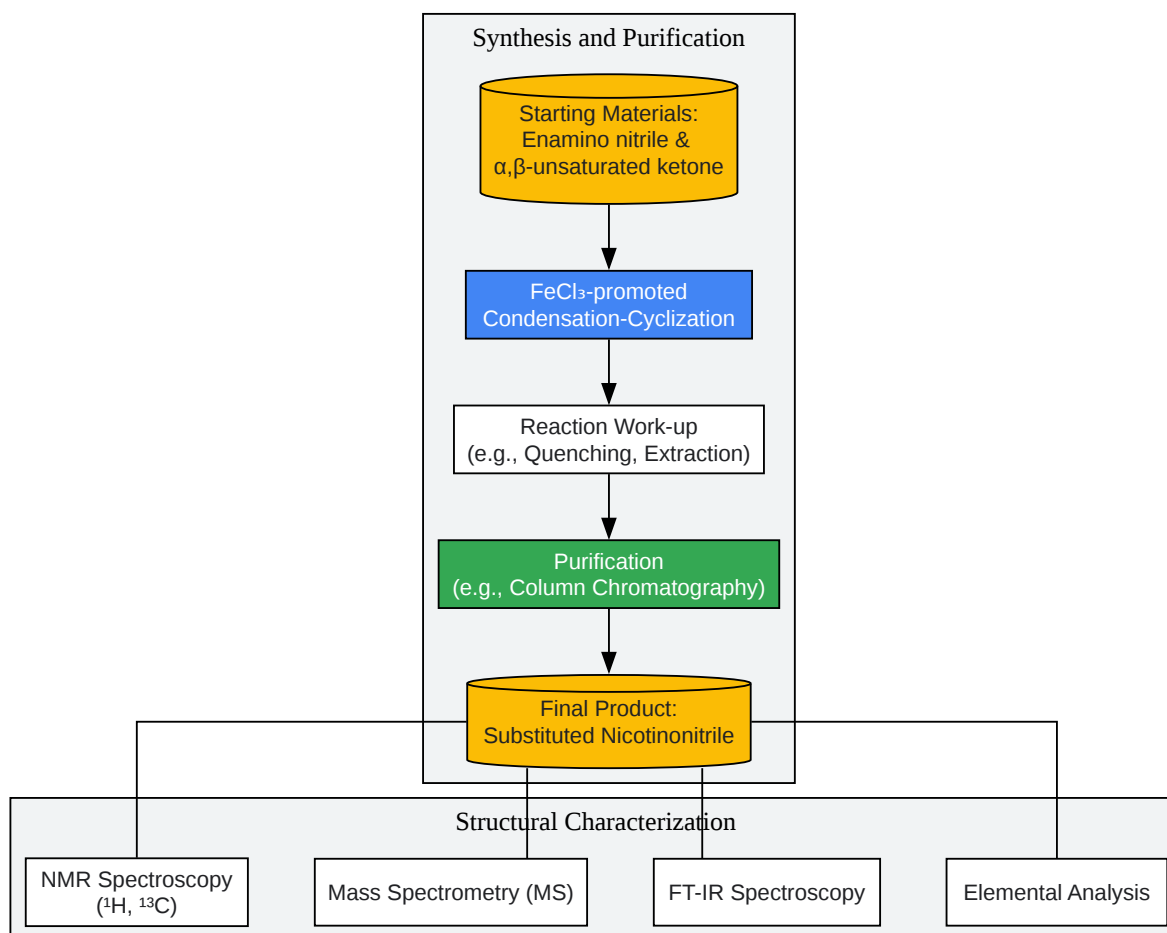
While a specific, detailed protocol for the synthesis of **2-Mercapto-4,5,6-trimethylnicotinonitrile** is not readily available in the reviewed literature, general methods for the synthesis of multi-substituted nicotinonitriles can provide a potential pathway.

General Experimental Protocol: FeCl₃-Promoted Condensation-Cyclization

A plausible synthetic approach could be adapted from the synthesis of multiply arylated nicotinonitriles, which involves a condensation-cyclization reaction.[3] This method offers a pathway to fully and differently substituted nicotinonitriles in a limited number of steps.[3]

Hypothetical Reaction Scheme: A potential synthesis could involve the reaction of an appropriately substituted enamino nitrile with an α,β -unsaturated ketone in the presence of a promoter like iron(III) chloride (FeCl₃).[3] The final mercapto group could be introduced through various thionation reactions or by starting with a thiolated precursor.

The following is a generalized workflow for the synthesis and characterization of such compounds.



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Generalized workflow for synthesis and characterization.

Potential Biological Activities of Mercapto-Nicotinonitrile Derivatives

The biological activities of **2-Mercapto-4,5,6-trimethylnicotinonitrile** have not been specifically reported. However, the broader classes of mercapto-heterocycles and nicotinonitrile derivatives are known to possess a wide range of pharmacological properties.

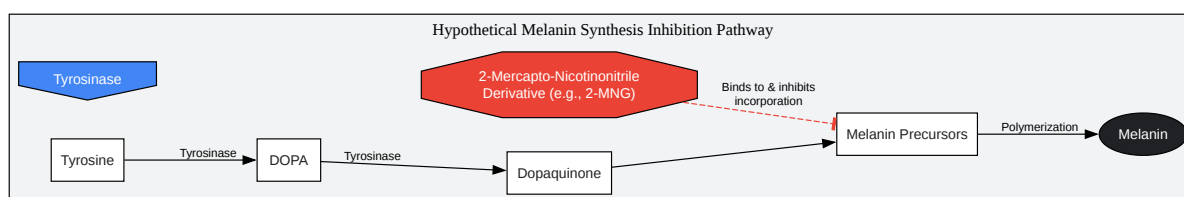
Antimicrobial and Antifungal Activity

Mercapto-containing heterocyclic compounds, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, have demonstrated significant antimicrobial and antifungal activities.[4][5][6] For instance, certain derivatives show potent activity against Gram-positive bacteria like *Staphylococcus aureus* and fungi such as *Candida albicans*. [4] The mercapto group is often crucial for the biological activity of these molecules.

Enzyme Inhibition

Various mercapto-derivatives are known to act as enzyme inhibitors.[4][5] A related compound, 2-mercaptonicotinoyl glycine (2-MNG), was identified as a potent inhibitor of melanogenesis.[7] Interestingly, its mechanism of action does not involve the direct inhibition of tyrosinase, a common target for depigmenting agents. Instead, 2-MNG is proposed to bind to melanin precursors, thereby preventing their polymerization into melanin.[7] This suggests that mercapto-nicotinonitrile derivatives could exhibit novel mechanisms of enzyme or pathway inhibition.

The hypothetical interaction of such an inhibitor is depicted in the following signaling pathway diagram.



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Hypothetical mechanism of melanin synthesis inhibition.

Conclusion and Future Directions

While specific data on **2-Mercapto-4,5,6-trimethylnicotinonitrile** is scarce, the chemical nature of its functional groups and the biological activities of related compounds suggest it could be a valuable target for further research. Future studies should focus on establishing a reliable synthetic protocol for this compound to enable a thorough investigation of its potential pharmacological properties. Based on the activities of similar molecular scaffolds, initial biological screening could be directed towards antimicrobial, antifungal, and enzyme inhibitory assays. The development of such novel heterocyclic compounds remains a promising area in medicinal chemistry and drug development.

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